molecular formula C18H22N2O3 B2374255 1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097872-40-5

1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No. B2374255
M. Wt: 314.385
InChI Key: NUQRNWUTODYKNR-UHFFFAOYSA-N
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Description

“1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C18H22N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving quaternary salts of NN'-linked biazoles and related systems have been studied, demonstrating how these compounds can undergo various transformations. Such reactions have applications in designing and synthesizing new chemical entities, potentially useful in drug discovery and development. The study by Castellanos et al. (1985) explores reactions of dicationic and monocationic N,N′-linked biazoles, showcasing the reactivity of these systems and providing insights into the synthesis of new benzimidazoles and pyrazoles through nucleophilic substitution (Castellanos et al., 1985).

Computational Chemistry and Antioxidant Activity

Boobalan et al. (2014) conducted a computational study on the equilibrium geometry, vibrational spectra, and electronic structure of a Mannich base similar in structure to the compound , highlighting its antioxidant activity. Such studies are crucial for understanding the molecular basis of the biological activity of compounds and for the design of molecules with potential therapeutic applications (Boobalan et al., 2014).

Synthesis and Application in Antibacterial Activity

Angelov et al. (2023) reported on a compound obtained as an unexpected product with moderate antibacterial activity against S. aureus and E. coli. This finding suggests the potential of such compounds in developing new antibacterial agents, which is critical given the rising concern over antibiotic resistance (Angelov et al., 2023).

Azetidinone and Pyrrolidine Derivatives as Antitumor Agents

Research by Almansour et al. (2014) on the synthesis of novel spiro-pyrrolidine and pyrrolizine derivatives evaluated their antiproliferative activities against various cancer cell lines. This study showcases the application of such compounds in the search for new cancer therapies, highlighting the importance of structural diversity for medicinal chemistry (Almansour et al., 2014).

Future Directions

Pyrrolidine derivatives, including “1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione”, have potential for further exploration in drug discovery due to their versatile scaffold . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-[[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-6-12(2)17(13(3)7-11)18(23)19-8-14(9-19)10-20-15(21)4-5-16(20)22/h6-7,14H,4-5,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQRNWUTODYKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)CN3C(=O)CCC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

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